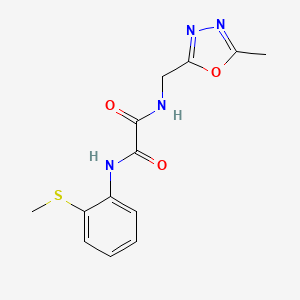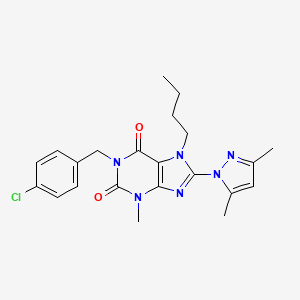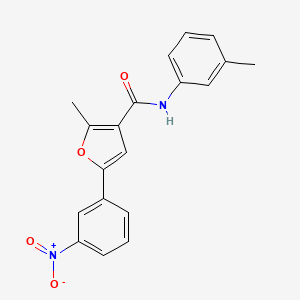
2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives often involves multi-step chemical reactions that start from simpler furan compounds or through the functionalization of existing furan structures. For example, the synthesis of various furan-carboxamide derivatives has been achieved through reactions involving furan-2-carbonyl chloride with different amines or through the coupling of furan compounds with carboxylic acids or their derivatives under specific conditions (Devi et al., 2010) (El’chaninov & Aleksandrov, 2017).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, provides insights into the arrangement of atoms within a compound and its electronic structure. For instance, studies on similar furan derivatives have detailed the arrangement of furan rings and their substitution patterns, offering insights into the structural features that influence the compound's reactivity and stability (Moreno-Fuquen et al., 2013).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cycloadditions, which modify their chemical structures and potentially their biological activities. For example, the reactivity of furan derivatives towards electrophilic substitution and their ability to undergo condensation reactions have been explored, highlighting the versatility of furan compounds in synthetic chemistry (Chadwick et al., 1973).
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activity
Research has explored the antimicrobial and antioxidant activities of related furan-carboxamide compounds. For instance, derivatives of N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have shown promising results in these areas (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Inhibition of Influenza A Virus
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Studies demonstrate that specific substitutions on the furan-carboxamide structure significantly influence anti-influenza activity (Yongshi et al., 2017).
Antibacterial Properties
A series of compounds structurally similar to 2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide, like N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, have been synthesized for evaluating their antibacterial properties against various bacteria, showing effectiveness comparable to established drugs (Hassan et al., 2020).
Anti-Bacterial Activities Against Drug-Resistant Bacteria
Furan-2-carboxamides and their analogues have shown significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This includes effectiveness against difficult-to-treat bacteria like A. baumannii, K. pneumoniae, and MRSA (Siddiqa et al., 2022).
Anti-Leishmanial Activity
Nitroaromatic carboxylic acids and semicarbazones, similar in structure to 2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide, have been studied for their potential as anti-leishmanicidal drugs. Their ability to inhibit the growth of Leishmania infantum suggests potential veterinary applications (Dias et al., 2015).
Propriétés
IUPAC Name |
2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-5-3-7-15(9-12)20-19(22)17-11-18(25-13(17)2)14-6-4-8-16(10-14)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOTCMLMMASPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)
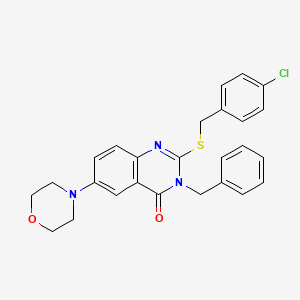
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)
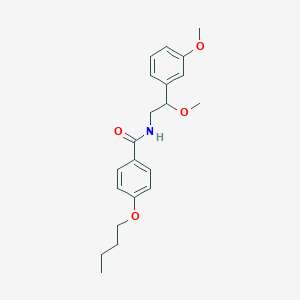

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
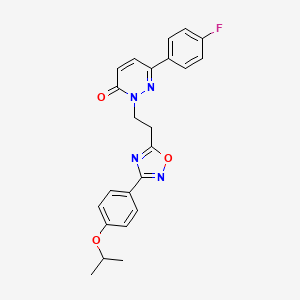
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)
![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

